Eltrombopag olamine -

Eltrombopag olamine

Catalog Number: EVT-267000
CAS Number:
Molecular Formula: C29H36N6O6
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltrombopag olamine is the ethanolamine salt of Eltrombopag. Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor agonist [, ]. Chemically, it is known as 3′-{2-[(Z)-1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2′-hydroxy-3-biphenylcarboxylic acid bis(2-hydroxyethanaminium) salt.

Synthesis Analysis
  • Azo Coupling and Condensation Cyclization: []
    • Multi-step Synthesis: []
      Molecular Structure Analysis
      • Acidic Degradation: Significant degradation observed [].
      • Basic Degradation: Significant degradation observed [].
      • Oxidative Degradation: Significant degradation observed [].
      • Thermal Degradation: Stable under tested conditions [].
      • Photolytic Degradation: Stable under tested conditions [].
      Mechanism of Action

      Eltrombopag olamine, being a thrombopoietin receptor agonist, stimulates the production of platelets in the bone marrow [, , ]. It mimics the action of thrombopoietin, a hormone that regulates platelet production, by binding to the thrombopoietin receptor. This binding triggers a signaling cascade leading to the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for platelet production.

      Physical and Chemical Properties Analysis
      • Appearance: Yellow to orange powder []
      • Solubility: Soluble in methanol and ethanol [, , ]
      • UV Absorbance: Maximum absorbance (λmax) at 247 nm in methanol and 423 nm in ethanol [, ]
      Applications
      • Treatment of Immune Thrombocytopenia (ITP): Eltrombopag olamine has been investigated for its efficacy in treating ITP in adults and children who haven't responded well to other treatments [, , , ].
      • Treatment of Severe Aplastic Anemia: Research explores its use in treating severe aplastic anemia, a rare blood disorder where the bone marrow fails to produce enough blood cells [, , , ].
      • Treatment of Thrombocytopenia in Chronic Hepatitis C: Eltrombopag is being studied for treating thrombocytopenia in patients with chronic hepatitis C to enable interferon-based therapy [].
      Future Directions
      • Detailed degradation pathway analysis: Investigating the specific degradation products and pathways of Eltrombopag olamine under various stress conditions can enhance its formulation development and stability assessment [].
      • Investigating personalized therapy: Studies on ethnic variations in response to Eltrombopag olamine can pave the way for personalized treatment strategies and dosage optimization [].

      Eltrombopag

      Compound Description: Eltrombopag is the free acid form of eltrombopag olamine. It is a small-molecule, nonpeptide thrombopoietin receptor agonist. []

      Relevance: Eltrombopag is the active pharmaceutical ingredient in eltrombopag olamine. The latter is the ethanolamine salt form of eltrombopag, chosen for its improved solubility and bioavailability. [] Eltrombopag olamine, upon administration, releases eltrombopag which then acts on the thrombopoietin receptor.

      Eltrombopag olamine ester (Impurity 1)

      Compound Description: This compound is identified as a potential impurity of eltrombopag olamine. It is an ester derivative of eltrombopag olamine. []

      Relevance: The formation of eltrombopag olamine ester likely arises during the synthesis of eltrombopag olamine. Its presence can impact the quality and yield of the final drug substance. []

      2-Aminophenol Analogue of Eltrombopag (Impurity 2)

      Compound Description: This compound represents a structural analogue of eltrombopag where the biphenyl carboxylic acid moiety is replaced with a 2-aminophenol group. []

      Relevance: The presence of this analogue as an impurity in eltrombopag olamine suggests an incomplete reaction or potential side reaction during synthesis. This impurity can affect the drug's purity and potentially its efficacy. []

      3,3′-(2-Amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid (Impurity 3)

      Compound Description: This compound is characterized as a potential impurity arising during the production of eltrombopag olamine. []

      Relevance: Its presence as an impurity suggests a side reaction, potentially involving the oxidation and coupling of intermediates during the eltrombopag olamine synthesis. Controlling the formation of this impurity is crucial for ensuring the drug's quality. []

      2′-Hydroxy[1,1-biphenyl]-3-carboxylic acid (Impurity 4)

      Compound Description: This compound serves as a key starting material in the synthesis of eltrombopag olamine. [, ]

      Relevance: This compound is a direct precursor to eltrombopag olamine. Its purity and efficient conversion are vital for the successful synthesis of the drug substance. Unreacted 2′-Hydroxy[1,1-biphenyl]-3-carboxylic acid can persist as an impurity in the final product. [, ]

      (Z)-2-[3'-(2'-hydroxyl-3-hydroxy-biphenyl) hydrazono]-3-oxo acid alkyl ester

      Compound Description: This compound is a crucial intermediate formed during the synthesis of eltrombopag olamine. []

      Relevance: This intermediate is generated by the azo coupling reaction between 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid and acetoacetic acid alkyl ester. It subsequently undergoes condensation cyclization to form eltrombopag olamine. []

      3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid

      Compound Description: This compound is a vital intermediate in the synthesis of eltrombopag olamine. [, ]

      Relevance: It serves as a key precursor for building the core structure of eltrombopag olamine. It is subjected to diazotization and then coupled with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to yield eltrombopag olamine. []

      Acetoacetic acid alkyl ester

      Compound Description: This compound is a reagent utilized in the synthesis of eltrombopag olamine. []

      Relevance: Acetoacetic acid alkyl ester reacts with 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid in an azo coupling reaction to form a key intermediate in the synthesis of eltrombopag olamine. []

      2-(3,4-Dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

      Compound Description: This compound is a crucial intermediate in the synthesis of eltrombopag olamine. [, ]

      Relevance: It acts as the coupling partner with diazotized 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid in the final stages of eltrombopag olamine synthesis. [, ]

      3,4-dimethylphenylhydrazine hydrochloride

      Compound Description: This compound is a reagent used in the synthesis of eltrombopag olamine. []

      Relevance: It reacts with ethyl acetoacetate in a dehydration condensation reaction to form the crucial intermediate 2-(3,4-dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. []

      Ethyl acetoacetate

      Compound Description: This compound is a reagent employed in the synthesis of eltrombopag olamine. []

      Relevance: It reacts with 3,4-dimethylphenylhydrazine hydrochloride to yield the key intermediate 2-(3,4-dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. []

      Properties

      Product Name

      Eltrombopag olamine

      IUPAC Name

      2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

      Molecular Formula

      C29H36N6O6

      Molecular Weight

      564.6 g/mol

      InChI

      InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2

      InChI Key

      DJMJHIKGMVJYCW-UHFFFAOYSA-N

      SMILES

      CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N

      Synonyms

      3'-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid compoundedd with 2-aminoethanol

      Canonical SMILES

      CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.